molecular formula C15H22ClNO2 B1676510 Metolachlor CAS No. 51218-45-2

Metolachlor

Cat. No.: B1676510
CAS No.: 51218-45-2
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-GFCCVEGCSA-N
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Mechanism of Action

Target of Action

Metolachlor, a member of the chloroacetamide chemical family, primarily targets the formation of very long chain fatty acids in plants . These fatty acids are crucial for the growth of seedling shoots .

Mode of Action

This compound acts by inhibiting the elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the growth of seedling shoots, making this compound an effective pre-emergence herbicide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin pathway . By inhibiting the formation of very long chain fatty acids, this compound disrupts the normal growth and development of plants . This results in the effective control of grasses and small-seeded broadleaves such as pigweeds .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in plants. Enzyme assays have shown that glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) are involved in the metabolism of this compound . GST activities were found to be greater in certain plants compared to others, indicating a differential response to this compound .

Result of Action

The result of this compound’s action is the inhibition of seedling shoot growth, which effectively controls the growth of weeds . It’s important to note that this compound can also be phytotoxic to crop plants .

Action Environment

Environmental factors, especially soil organic matter, temperature, and moisture, significantly influence the action, efficacy, and stability of this compound . For instance, anaerobic conditions in the soil can significantly reduce the adsorption of this compound while promoting its desorption . This could potentially release a greater amount of herbicide from the soil after a field application .

Biochemical Analysis

Biochemical Properties

Metolachlor acts by inhibiting the formation of very long chain fatty acids (VLCFAs), a crucial biochemical reaction in plants . This inhibition disrupts the normal growth and development of the plant, leading to its eventual death . The specific enzymes, proteins, and other biomolecules that this compound interacts with are primarily involved in the synthesis of VLCFAs .

Cellular Effects

This compound has been shown to have effects on various types of cells. In human liver cells, exposure to this compound has been shown to decrease cell growth . This is believed to be due to alterations in the cell cycle, rather than cell death . This compound does not lead to cell death by either necrosis or apoptosis at environmentally relevant levels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the normal growth and development of the plant, leading to its eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, a study found that the standard Microtox® acute toxicity assay did not indicate toxic effects of this compound, even at 5 mg L-1, which is 1000-fold higher than in contaminated groundwater . This compound biodegradation was demonstrated but did not correlate with this compound exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a minimal level of toxicity . For instance, oral LD50s in rats are over 2000 mg/kg of body weight . There is some indication that this compound has a harmful impact on development in rats but not in rabbits .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the synthesis of VLCFAs . It competitively inhibits the first subunit, VLCFA synthase, resulting in VLCFA depletion .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are limited, it is known that this compound is a herbicide that is both portable and durable . This suggests that it can be transported and distributed within various environments, including within cells and tissues.

Preparation Methods

Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxy acetone to form an imine, which is then hydrogenated to produce primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve hydrogenation alkylation and acylation reactions under specific conditions. For instance, the hydrogenation alkylation reaction is conducted at temperatures ranging from 30 to 90 degrees Celsius using a hydrogenation catalyst composed of palladium carbon, Raney nickel, and phosphoric acid .

Chemical Reactions Analysis

Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a chlorinated acetamide and may react with azo and diazo compounds to generate toxic gases. It can also form flammable gases with strong reducing agents. Combustion of this compound generates mixed oxides of nitrogen (NOx) . Common reagents used in these reactions include hydrogenation catalysts and chloroacetyl chloride. The major products formed from these reactions include the S-stereoisomeric amine and acetylated derivatives .

Scientific Research Applications

Metolachlor has a wide range of scientific research applications. In agriculture, it is extensively used as a pre-emergence herbicide to control broadleaf weeds and grasses. It is also used in combination with other herbicides to enhance its effectiveness . In environmental science, this compound is studied for its impact on soil and water ecosystems. Research has shown that microbial degradation is predominantly responsible for the removal of this compound from soil and water . In biology and medicine, studies have investigated the effects of this compound on cell cycle progression and its potential impact on human health .

Comparison with Similar Compounds

Metolachlor is similar to other chloroacetanilide herbicides, such as acetochlor and alachlor. These compounds share a similar mechanism of action and are used for pre-emergence weed control in various crops. this compound is unique in its higher concentration of the S-stereoisomer, which enhances its herbicidal activity and allows for lower application rates compared to its racemic mixture . Other similar compounds include butachlor and propachlor, which also belong to the chloroacetanilide family and are used for similar agricultural purposes .

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, while ongoing research continues to explore its broader applications and environmental impact.

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
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InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3
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InChI Key

WVQBLGZPHOPPFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
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Molecular Formula

C15H22ClNO2
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DSSTOX Substance ID

DTXSID4022448
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Molecular Weight

283.79 g/mol
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Physical Description

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID.
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Boiling Point

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg
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Flash Point

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C
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Solubility

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488
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Density

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³
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Vapor Pressure

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042
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Color/Form

Colorless liquid, Colorless to tan liquid

CAS No.

51218-45-2, 82535-90-8
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Melting Point

-62.1 °C
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Synthesis routes and methods I

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha,alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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Synthesis routes and methods II

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha, alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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